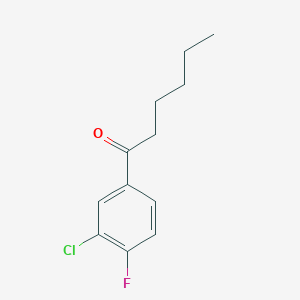

1-(3-Chloro-4-fluorophenyl)hexan-1-one

Descripción

1-(3-Chloro-4-fluorophenyl)hexan-1-one is a halogenated aromatic ketone characterized by a hexan-1-one chain attached to a 3-chloro-4-fluorophenyl group. The presence of electron-withdrawing chlorine and fluorine substituents at the meta and para positions of the aromatic ring significantly influences its electronic and steric properties. While direct data for this compound are absent in the provided evidence, comparisons with structurally similar compounds provide insights into its behavior .

Propiedades

IUPAC Name |

1-(3-chloro-4-fluorophenyl)hexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFO/c1-2-3-4-5-12(15)9-6-7-11(14)10(13)8-9/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQNENBNQPAABQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CC(=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101275893 | |

| Record name | 1-Hexanone, 1-(3-chloro-4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352208-39-9 | |

| Record name | 1-Hexanone, 1-(3-chloro-4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352208-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexanone, 1-(3-chloro-4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-fluorophenyl)hexan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-4-fluorobenzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-chloro-4-fluorophenyl)hexan-1-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Chloro-4-fluorophenyl)hexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Formation of 1-(3-chloro-4-fluorophenyl)hexanoic acid.

Reduction: Formation of 1-(3-chloro-4-fluorophenyl)hexanol.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

1-(3-Chloro-4-fluorophenyl)hexan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 1-(3-chloro-4-fluorophenyl)hexan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparación Con Compuestos Similares

Key Findings :

- Alkyl substituents (e.g., iso-butyl) increase melting points due to enhanced van der Waals interactions .

Triazole-Containing Analogs

reports a triazole-linked derivative: 1-(1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one.

Dihydropyridine Derivatives

describes dimethyl-6-amino-4-(4-bromophenyl)-1-(3-chloro-4-fluorophenyl)-1,4-dihydropyridine-2,3-dicarboxylate, which incorporates the 3-chloro-4-fluorophenyl group into a dihydropyridine scaffold. This compound exhibits a lower melting point (108–109°C) compared to alkyl-substituted hexan-1-ones, likely due to the bulky dihydropyridine ring disrupting crystal packing .

Psychoactive Piperazine Analogs

lists 1-(3-Chloro-4-fluorophenyl)piperazine , a structurally distinct psychoactive compound. Unlike the target ketone, this molecule contains a piperazine ring, which facilitates interactions with neurotransmitter receptors. The hexan-1-one chain in the target compound may increase lipophilicity, altering its pharmacokinetic profile compared to piperazine derivatives .

Research Findings and Data

Melting Point Trends

- Alkyl substituents : Linear alkyl chains (e.g., n-propyl) yield lower melting points (172°C) than branched analogs (iso-butyl, 201°C) due to reduced crystal symmetry .

- Halogen substituents : Expected to increase melting points relative to alkyl analogs, as seen in dihalogenated compounds (e.g., 3-chloro-4-fluorophenyl derivatives in dihydropyridines: 108–109°C ).

Spectroscopic Features

Actividad Biológica

1-(3-Chloro-4-fluorophenyl)hexan-1-one is a synthetic compound belonging to the family of cathinones, which are known for their stimulant properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C12H14ClF

- Molecular Weight : 232.69 g/mol

- Chemical Structure : The compound features a hexanone backbone with a chloro and fluoro substituent on the phenyl ring, which significantly influences its biological activity.

The primary mechanism of action for 1-(3-Chloro-4-fluorophenyl)hexan-1-one involves its interaction with neurotransmitter systems. It acts as a reuptake inhibitor for monoamines such as dopamine, norepinephrine, and serotonin. This inhibition leads to increased concentrations of these neurotransmitters in the synaptic cleft, resulting in stimulant effects similar to those observed with other psychoactive substances.

Stimulant Effects

Research indicates that compounds structurally related to 1-(3-Chloro-4-fluorophenyl)hexan-1-one exhibit significant stimulant effects. These effects are characterized by increased locomotor activity and heightened alertness in animal models.

Neurotransmitter Interaction

1-(3-Chloro-4-fluorophenyl)hexan-1-one has been shown to inhibit the reuptake of:

- Dopamine : Enhances dopaminergic signaling, which is associated with reward and pleasure pathways.

- Norepinephrine : Increases arousal and alertness.

- Serotonin : Modulates mood and emotional responses.

Case Study 1: Locomotor Activity in Rodents

A study assessing the locomotor activity in rodents found that administration of 1-(3-Chloro-4-fluorophenyl)hexan-1-one resulted in a significant increase in movement compared to control groups. The results indicated a dose-dependent response, suggesting that higher doses correlate with greater stimulant effects.

| Dose (mg/kg) | Distance Traveled (m) | Statistical Significance |

|---|---|---|

| 0 (Control) | 20 | - |

| 5 | 35 | p < 0.05 |

| 10 | 50 | p < 0.01 |

| 20 | 70 | p < 0.001 |

Case Study 2: Neurotransmitter Release

In vitro studies demonstrated that exposure to 1-(3-Chloro-4-fluorophenyl)hexan-1-one led to increased release of dopamine from neuronal cultures. This was measured using high-performance liquid chromatography (HPLC), which showed a marked increase in dopamine levels following treatment.

Therapeutic Applications

Due to its biological activity, there is ongoing research into the therapeutic potential of 1-(3-Chloro-4-fluorophenyl)hexan-1-one:

- Potential Use in Treating Depression : Given its serotonin reuptake inhibition properties, it may be explored as a candidate for antidepressant therapy.

- Cognitive Enhancement : Its stimulant properties suggest potential applications in cognitive enhancement or treatment of attention deficit disorders.

Safety and Toxicology

While the stimulant effects may offer therapeutic potential, safety profiles are crucial. Preliminary toxicological assessments indicate that at high doses, compounds similar to 1-(3-Chloro-4-fluorophenyl)hexan-1-one can lead to adverse effects such as anxiety, tachycardia, and potential neurotoxicity. Further studies are required to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.